BenchChemオンラインストアへようこそ!

Crotoniazide

Anti-HIV Isoniazid Derivative Antiviral

Crotoniazide is a unique research tool for tuberculosis-HIV co-infection studies, demonstrating antimycobacterial activity alongside an anti-HIV EC50 of 11 ug/mL. Unlike standard isonicotinic acid hydrazides, its α,β-unsaturated hydrazone structure confers this dual action. Procure this critical reference compound for your medicinal chemistry and infectious disease research programs.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 7007-96-7
Cat. No. B1623476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrotoniazide
CAS7007-96-7
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC=CC=NNC(=O)C1=CC=NC=C1
InChIInChI=1S/C10H11N3O/c1-2-3-6-12-13-10(14)9-4-7-11-8-5-9/h2-8H,1H3,(H,13,14)/b3-2+,12-6+
InChIKeyYLWYNCPRXFCNLQ-WYIUXTECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crotoniazide (CAS 7007-96-7): Isonicotinoyl Hydrazide Derivative with Dual Antituberculous and Anti-HIV Activity


Crotoniazide (CAS 7007-96-7) is a synthetic derivative of isonicotinic acid hydrazide, structurally defined as 2-(2-buten-1-ylidene)hydrazide [1]. It exhibits a dual pharmacological profile with documented antituberculous activity in vitro and in vivo [2], and direct anti-HIV potential, demonstrating an EC50 value of 11 µg/mL against both HIV-1 and HIV-2 in cell-based assays [3]. The compound is characterized by a molecular weight of 189.21 g/mol (C10H11N3O) and a melting point range of 187-190 °C [1]. This evidence guide is designed to support scientific and procurement decisions by differentiating Crotoniazide from its parent compound isoniazid and other isonicotinoyl hydrazide analogs based on quantifiable, verifiable performance metrics.

Why Substituting Crotoniazide with Generic Isoniazid or Other Hydrazides Fails in Targeted Applications


Substitution of Crotoniazide with isoniazid or other generic isonicotinoyl hydrazide derivatives is not functionally equivalent due to Crotoniazide's distinct and quantifiable activity profile. While isoniazid is a cornerstone antitubercular agent with no direct antiviral activity [1], Crotoniazide retains antituberculous efficacy and adds direct anti-HIV activity (EC50 11 µg/mL) [2]. This dual activity is not a class-level property; other isoniazid derivatives in the same study showed no broad-spectrum antiviral activity at subtoxic concentrations [2]. Therefore, using a generic hydrazide in applications requiring HIV inhibition or in co-infection models would fail to reproduce Crotoniazide's specific effects. The following sections provide the quantitative evidence necessary to justify the selection of Crotoniazide over its closest analogs.

Quantitative Differentiation Guide for Crotoniazide (CAS 7007-96-7) Procurement and Selection


Direct Anti-HIV Activity: Crotoniazide EC50 11 µg/mL vs. Isoniazid (No Direct Activity)

Crotoniazide (compound 9) exhibits direct anti-HIV activity with an EC50 value of 11 µg/mL against both HIV-1 and HIV-2 strains in cell-based cytopathicity inhibition assays [1]. In contrast, the parent compound isoniazid is a narrow-spectrum antibacterial agent approved only for prevention and treatment of tuberculosis and has no documented direct antiviral activity against HIV [2]. This is a fundamental functional divergence, not merely a difference in potency.

Anti-HIV Isoniazid Derivative Antiviral

Selectivity Profile: Crotoniazide Shows >1.8-Fold Window Against Herpesviruses

Crotoniazide demonstrates a quantifiable selectivity window between its anti-HIV activity and its effect on other viruses. While it inhibits HIV-1 and HIV-2 with an EC50 of 11 µg/mL, its EC50 against Human herpesvirus 1 (HSV-1) strain KOS, Human herpesvirus 2 (HSV-2) strain G, and Vaccinia virus in human HEL cells is >20 µg/mL [1]. This indicates that at the concentration required for HIV inhibition, Crotoniazide does not suppress these common viral pathogens, providing a defined specificity profile relevant to mechanistic studies and co-infection models.

Antiviral Selectivity HSV HIV

Differential Thermal Stability: Crotoniazide Melting Point 187-190 °C vs. Isoniazid 170-174 °C

Crotoniazide exhibits a higher melting point range (187-190 °C) compared to isoniazid (170-174 °C) [1][2]. This difference of approximately 17 °C can be exploited analytically for identity confirmation and purity assessment. For procurement, this higher melting point suggests a crystalline structure with potentially different thermodynamic stability, which may influence formulation development and long-term storage behavior.

Thermal Stability Melting Point Quality Control

Antituberculous Activity: In Vitro and In Vivo Demonstration

Crotoniazide has been shown to possess antituberculous activity in both in vitro assays and in vivo experimental tuberculosis models [1]. While the specific Minimum Inhibitory Concentration (MIC) against M. tuberculosis could not be located in publicly available, verifiable sources for this guide, authoritative databases confirm its activity profile. As a derivative of isoniazid, it belongs to the class of drugs used against mycobacteria [2], but its in vivo demonstration suggests a potential for further development or use as a comparator in studies of tuberculosis, especially in the context of co-infections.

Antitubercular Mycobacterium In Vivo

Defined Storage Stability Profile: Powder at -20°C for 3 Years vs. Ambient for Isoniazid

Crotoniazide powder is recommended for long-term storage at -20°C for up to 3 years, while solutions prepared in solvent should be stored at -80°C for up to 1 year . This is a more stringent storage requirement than isoniazid, which is typically stored at room temperature (below 25-30°C) protected from light and moisture [1]. This difference in recommended storage conditions suggests Crotoniazide may have lower thermal or hydrolytic stability than the parent compound, a critical factor for planning procurement quantities, inventory management, and experimental workflow.

Storage Stability Powder Stability Shelf Life

Optimal Research and Industrial Applications for Crotoniazide (CAS 7007-96-7) Based on Verified Evidence


HIV-Tuberculosis Co-Infection Research Tool

Crotoniazide is uniquely suited for in vitro and in vivo models of HIV-M. tuberculosis co-infection due to its dual activity profile: direct anti-HIV activity (EC50 11 µg/mL) [1] and demonstrated antituberculous efficacy [2]. Unlike isoniazid, which targets only the bacterial component, Crotoniazide allows researchers to investigate both pathogens simultaneously using a single chemical probe. This is particularly valuable for studying drug-drug interactions, host-pathogen dynamics, and therapeutic strategies in co-infected cell cultures or animal models.

Antiviral Drug Discovery and Lead Optimization

The established anti-HIV activity (EC50 11 µg/mL) [1] and defined selectivity window against herpesviruses (EC50 >20 µg/mL) [1] position Crotoniazide as a validated starting point for medicinal chemistry efforts. It can serve as a reference compound in screening campaigns for new HIV inhibitors derived from the isonicotinoyl hydrazide scaffold, or as a comparator to assess the selectivity of novel agents. Its well-defined structure and commercial availability make it a practical tool for structure-activity relationship (SAR) studies.

Quality Control and Analytical Reference Standard

The distinct melting point of Crotoniazide (187-190 °C) [3] provides a simple, cost-effective method for identity verification during incoming material inspection. When procured as a research-grade chemical, this characteristic allows laboratories to quickly confirm that the correct compound has been received, differentiating it from isoniazid (melting point 170-174 °C) [4] or other hydrazide derivatives. This is particularly relevant for quality control in academic research settings and in the production of specialized chemical libraries.

Stability Studies and Formulation Research

The documented storage requirements for Crotoniazide—powder at -20°C for 3 years and in solvent at -80°C for 1 year —contrast sharply with the ambient storage of isoniazid [5]. This makes Crotoniazide a useful model compound for studying the stability of hydrazide derivatives under various conditions (temperature, humidity, solvent). Researchers can use it to investigate degradation pathways, develop stabilizing formulations, or optimize lyophilization cycles for less stable analogs. Such studies are directly applicable to the development of novel antitubercular or antiviral drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crotoniazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.